

Introduction: Strategic Importance in Medicinal Chemistry

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Compound of Interest

Compound Name:	<i>tert-Butyl 2-ethynylbenzylcarbamate</i>
CAS No.:	1097731-47-9
Cat. No.:	B592201

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tert-Butyl 2-ethynylbenzylcarbamate is a strategically designed synthetic building block that incorporates three key functional motifs: a terminal alkyne, a benzylamine core, and a tert-butyloxycarbonyl (Boc) protecting group. The strategic placement of the ethynyl group at the ortho position of the benzylamine offers unique steric and electronic properties, making it a valuable precursor for a variety of complex molecular architectures.

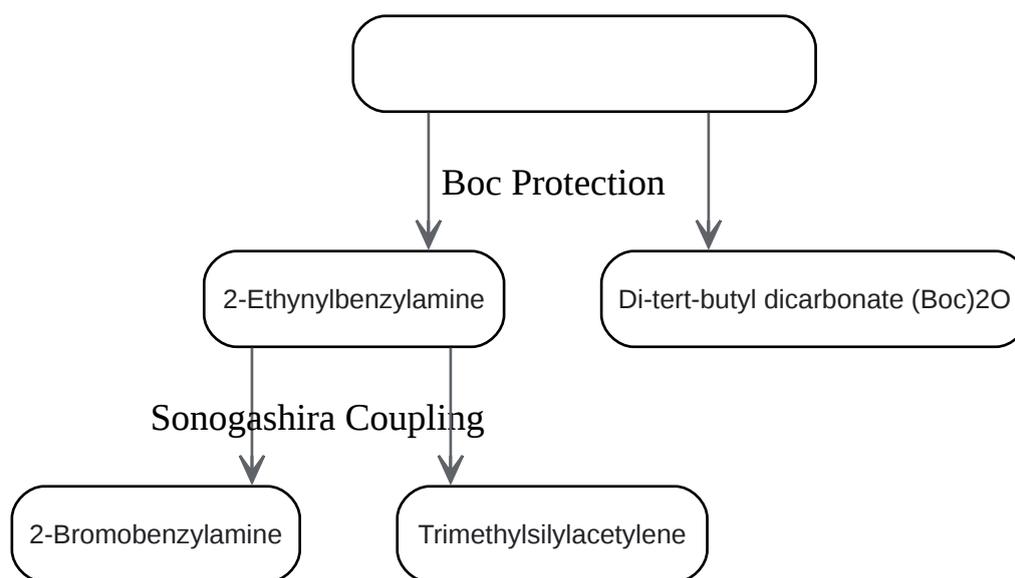
The terminal alkyne functionality serves as a versatile handle for a range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which is widely employed in drug discovery, bioconjugation, and materials science. The benzylamine scaffold is a common feature in many biologically active compounds.[1] The Boc protecting group provides a robust yet readily cleavable means of masking the reactivity of the amine, allowing for selective chemical modifications at other sites within the molecule.[2]

Synthesis and Mechanism

While a specific CAS number for **tert-butyl 2-ethynylbenzylcarbamate** is not prominently listed in major chemical databases, its synthesis can be reliably achieved through a well-established two-step synthetic sequence involving a Sonogashira coupling followed by Boc protection.

Retrosynthetic Analysis

A logical retrosynthetic approach to **tert-butyl 2-ethynylbenzylcarbamate** points to 2-ethynylbenzylamine as the immediate precursor. This intermediate can, in turn, be derived from a commercially available starting material such as 2-bromobenzylamine via a palladium-catalyzed Sonogashira coupling with a suitable alkyne source.



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Figure 1: Retrosynthetic analysis of *tert*-butyl 2-ethynylbenzylcarbamate.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Ethynylbenzylamine via Sonogashira Coupling

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] In this step, 2-bromobenzylamine is coupled with trimethylsilylacetylene, a protected form of acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl (TMS) group is subsequently removed to yield the terminal alkyne.

- Reaction Scheme:

Step 1: Sonogashira Coupling and Deprotection

2-Bromobenzylamine

+

Trimethylsilylacetylene

->

Pd(PPh₃)₂Cl₂, CuI, Et₃N

2-((Trimethylsilyl)ethynyl)benzylamine

->

K₂CO₃, MeOH

2-Ethynylbenzylamine

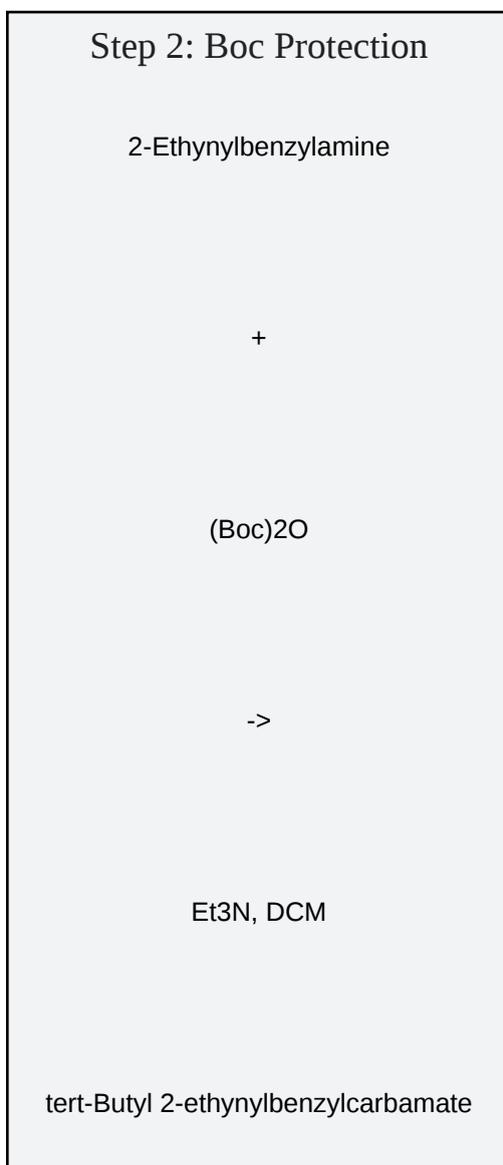
[Click to download full resolution via product page](#)**Figure 2:** Synthesis of 2-ethynylbenzylamine.

- Experimental Protocol:
 - To a solution of 2-bromobenzylamine (1.0 eq) in anhydrous triethylamine, add trimethylsilylacetylene (1.2 eq).
 - De-gas the mixture with argon for 15 minutes.
 - Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
 - Heat the reaction mixture to 70 °C and stir under an argon atmosphere for 12 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and filter through a pad of celite.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq).
 - Stir the mixture at room temperature for 2 hours to effect desilylation.
 - Remove the solvent in vacuo and purify the residue by column chromatography to yield 2-ethynylbenzylamine.

Step 2: Boc Protection of 2-Ethynylbenzylamine

The Boc protecting group is introduced by reacting the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.^[4] This reaction is typically high-yielding and proceeds under mild conditions.^[2]

- Reaction Scheme:



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Figure 3: Boc protection of 2-ethynylbenzylamine.

- Experimental Protocol:
 - Dissolve 2-ethynylbenzylamine (1.0 eq) in dichloromethane (DCM).
 - Add triethylamine (1.5 eq) and cool the solution to 0 °C.
 - Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

- Allow the reaction to warm to room temperature and stir for 4 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **tert-butyl 2-ethynylbenzylcarbamate**.

Physicochemical and Spectroscopic Properties

The properties of **tert-butyl 2-ethynylbenzylcarbamate** are dictated by its constituent functional groups.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₁₄ H ₁₇ NO ₂	Based on structure
Molecular Weight	231.29 g/mol	Based on molecular formula
Appearance	White to off-white solid	Typical for similar carbamates
Solubility	Soluble in common organic solvents (DCM, THF, EtOAc)	Inferred from structural components[5]
Stability	Stable under neutral and basic conditions. Acid-labile.	The Boc group is readily cleaved by strong acids.[6]
¹ H NMR	Characteristic peaks for the tert-butyl group (~1.5 ppm, s, 9H), the benzylic CH ₂ (~4.4 ppm, d), the alkyne proton (~3.1 ppm, s, 1H), and aromatic protons (7.2-7.5 ppm).	Based on known chemical shifts for similar structures.
¹³ C NMR	Resonances for the tert-butyl group (~28 ppm), the Boc carbonyl (~155 ppm), the benzylic carbon (~45 ppm), the alkyne carbons (~80-85 ppm), and aromatic carbons (120-140 ppm).	Based on known chemical shifts.
IR Spectroscopy	Characteristic absorptions for the N-H stretch (~3350 cm ⁻¹), C≡C-H stretch (~3300 cm ⁻¹), C=O stretch (~1690 cm ⁻¹), and C≡C stretch (~2100 cm ⁻¹).	Based on functional group analysis.

Applications in Research and Development

The unique structural features of **tert-butyl 2-ethynylbenzylcarbamate** make it a highly valuable building block in several areas of chemical research.

Drug Discovery and Medicinal Chemistry

The terminal alkyne provides a reactive handle for the synthesis of more complex molecules, particularly through "click" chemistry.[7] This allows for the facile introduction of this scaffold into a variety of molecular frameworks to explore structure-activity relationships. The benzylamine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The Boc-protected amine allows for the sequential introduction of functionality, which is crucial in the multi-step synthesis of drug candidates.[2]

Bioconjugation and Chemical Biology

The ability of the terminal alkyne to participate in CuAAC reactions makes this molecule suitable for bioconjugation applications. It can be used to label biomolecules, such as proteins and nucleic acids, to study their function and localization within biological systems.

Synthesis of Heterocyclic Compounds

The ortho-ethynylbenzylamine motif is a precursor for the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal and materials chemistry. Cyclization reactions can be designed to construct fused ring systems with potential biological activity.

Conclusion

tert-Butyl 2-ethynylbenzylcarbamate is a versatile and strategically important molecule for researchers in organic synthesis and drug discovery. Its synthesis is achievable through a robust and well-understood chemical sequence. The presence of a terminal alkyne, a benzylamine core, and a Boc-protected amine provides a powerful combination of functionalities for the construction of complex and potentially bioactive molecules. This guide provides a solid foundation for the synthesis and application of this valuable chemical entity.

References

- PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. Available at: [\[Link\]](#)

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [\[Link\]](#)
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Available at: [\[Link\]](#)
- YouTube. Sonogashira coupling. Available at: [\[Link\]](#)
- Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [\[Link\]](#)
- PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. Available at: [\[Link\]](#)
- PubChem. tert-Butyl carbamate. Available at: [\[Link\]](#)
- Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available at: [\[Link\]](#)
- MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available at: [\[Link\]](#)
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [\[Link\]](#)
- Cheméo. Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Available at: [\[Link\]](#)
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [\[Link\]](#)
- The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Sonogashira Coupling. Available at: [\[Link\]](#)
- Chemistry LibreTexts. Sonogashira Coupling. Available at: [\[Link\]](#)

- Wikipedia. Sonogashira coupling. Available at: [[Link](#)]
- ResearchGate. Multifunctional Palladium Catalysis. Part 2. Tandem Haloallylation Followed by Wacker—Tsuji Oxidation or Sonogashira Cross-Coupling. Available at: [[Link](#)]

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Sources

- 1. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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